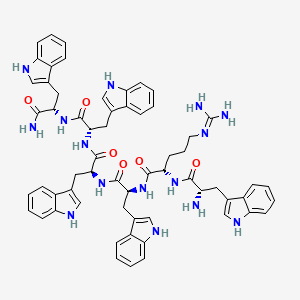

Trp-Arg-Trp-Trp-Trp-Trp-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

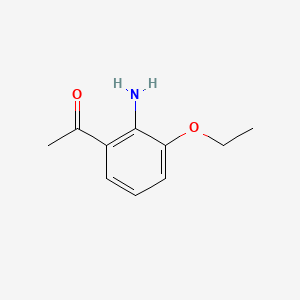

“Trp-Arg-Trp-Trp-Trp-Trp-NH2”, also known as WRW4, is a peptide antagonist of formyl peptide receptor 2 (FPR2) and FPR3 . It is used for research purposes .

Molecular Structure Analysis

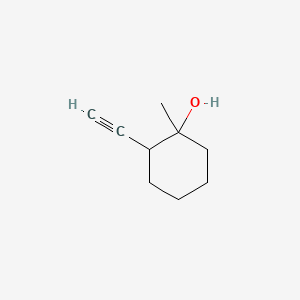

The molecule is composed of six amino acids, all of which are tryptophan (Trp), except for one arginine (Arg). Tryptophan is the largest of all twenty amino acids in the translational toolbox. Its side chain is indole, which is aromatic with a binuclear ring structure .

Aplicaciones Científicas De Investigación

Podocyte Function and Kidney Disease

WRW4 has been studied for its role in podocyte function and its potential implications in kidney diseases. Podocytes are specialized cells in the kidneys that play a crucial role in filtering blood. The compound WRW4, as an antagonist of formyl peptide receptors (FPRs), has been shown to block responses to the soluble urokinase plasminogen activator receptor (suPAR) and formyl-methionyl-leucyl-phenylalanine (fMLF), which are involved in the activation of Src and reactive oxygen species (ROS) in podocytes . This suggests that WRW4 could be used to study the mechanisms of primary nephrotic syndromes and acute kidney injuries, where suPAR is implicated .

Inflammation and Immune Response

WRW4’s ability to inhibit FPR2-mediated signaling makes it a valuable tool for researching inflammation and immune responses. FPR2 is known to be involved in chemotactic migration and superoxide generation by amyloid β 42 peptide, which is significant in the context of Alzheimer’s disease and other inflammatory conditions . By blocking FPR2, WRW4 can help in understanding the pathways that lead to inflammation and how to potentially mitigate them.

Neurodegenerative Diseases

The compound’s impact on amyloid β 42 peptide, which is associated with Alzheimer’s disease, positions WRW4 as a potential research tool in neurodegenerative diseases. It inhibits intracellular calcium release induced by amyloid β 42, which is a key factor in the pathogenesis of Alzheimer’s . This inhibition can provide insights into the development of therapeutic strategies for Alzheimer’s and other neurodegenerative disorders.

Drug Development and Pharmacology

As a selective antagonist of FPR2, WRW4 serves as a crucial compound in drug development and pharmacology. It provides a means to study the effects of inhibiting FPR2 signaling pathways, which can lead to the development of new drugs targeting various conditions related to FPR2 activity, such as chronic inflammatory diseases and certain types of cancer .

Mecanismo De Acción

Target of Action

WRW4 primarily targets the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) . FPR2 is a G-protein-coupled receptor involved in the regulation of inflammatory responses and immune cell recruitment .

Mode of Action

WRW4 acts as a selective antagonist of FPR2 . It inhibits the binding of certain agonists to FPR2, such as WKYMVm, MMK-1, amyloid beta42 (Abeta42) peptide, and F peptide . This inhibition results in a decrease in intracellular calcium release induced by these agonists . Furthermore, WRW4 blocks chemotactic migration and superoxide generation by amyloid beta 42 peptide in human neutrophils .

Biochemical Pathways

WRW4’s antagonistic action on FPR2 affects several biochemical pathways. For instance, it has been shown to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . In addition, it influences the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and migration .

Result of Action

The antagonistic action of WRW4 on FPR2 leads to a variety of molecular and cellular effects. For example, it has been shown to decrease the release of proinflammatory cytokines in cells treated with LPS, reversing the LPS-induced attenuation of cell proliferation, migration, invasion, and angiogenesis, and increasing apoptosis . Moreover, WRW4 impairs the development of pulmonary fibrosis in response to irradiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of WRW4. For instance, radiation therapy can increase the expression of FPR2, the target of WRW4, thereby potentially influencing its efficacy . .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDOVLLPORVJP-WOAIKHIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H65N15O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)